Cremophor EL

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

63393-92-0 |

|---|---|

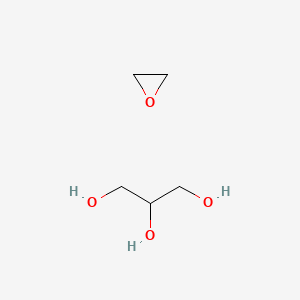

Molecular Formula |

C5H12O4 |

Molecular Weight |

136.15 g/mol |

IUPAC Name |

oxirane;propane-1,2,3-triol |

InChI |

InChI=1S/C3H8O3.C2H4O/c4-1-3(6)2-5;1-2-3-1/h3-6H,1-2H2;1-2H2 |

InChI Key |

QUANRIQJNFHVEU-UHFFFAOYSA-N |

SMILES |

C1CO1.C(C(CO)O)O |

Canonical SMILES |

C1CO1.C(C(CO)O)O |

Other CAS No. |

63393-92-0 |

Synonyms |

cremophor EL cremophore EL polyoxyl 35 castor oil |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Cremophor EL as a Solubilizing Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cremophor EL, a registered trademark of BASF, is a non-ionic surfactant widely employed in the pharmaceutical industry as a solubilizing agent for poorly water-soluble drugs. Its ability to enhance the aqueous solubility of hydrophobic active pharmaceutical ingredients (APIs) is critical for the formulation of various dosage forms, particularly for intravenous administration. This technical guide provides an in-depth exploration of the mechanism of action of this compound as a solubilizing agent, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying processes.

This compound is a complex mixture of polyoxyethylated triglycerides, formed by the reaction of castor oil with ethylene oxide in a 1:35 molar ratio. This process results in a material with a hydrophilic-lipophilic balance (HLB) value typically ranging from 12 to 14, rendering it an effective oil-in-water emulsifier and solubilizer.

Mechanism of Action: Micellar Solubilization

The primary mechanism by which this compound enhances the solubility of hydrophobic drugs is through the formation of micelles in aqueous solutions.

Micelle Formation

Above a certain concentration, known as the Critical Micelle Concentration (CMC), the amphiphilic molecules of this compound self-assemble into spherical structures called micelles. These micelles have a hydrophobic core, formed by the fatty acid chains of the ricinoleate triglycerides, and a hydrophilic shell, composed of the polyethylene glycol (PEG) chains.

The hydrophobic core of the micelle provides a favorable microenvironment for the encapsulation of poorly water-soluble drug molecules, effectively shielding them from the aqueous bulk phase. This encapsulation process dramatically increases the apparent solubility of the drug in the aqueous medium. The CMC of this compound is approximately 0.02% w/v in aqueous solutions.[1][2]

Quantitative Data on Solubilization Enhancement

The solubilizing capacity of this compound has been demonstrated for a wide range of poorly soluble drugs. The following table summarizes the enhancement in aqueous solubility for selected APIs.

| Drug | Therapeutic Class | Initial Solubility (µg/mL) | Solubility with this compound (µg/mL) | Fold Increase | Reference |

| Paclitaxel | Anticancer | < 1 | 6000 (in 50% this compound/Ethanol) | >6000 | [3] |

| Cyclosporin A | Immunosuppressant | ~23 | > 50,000 (in specific microemulsion) | >2170 | [4] |

| Furosemide | Diuretic | ~20 | Significantly Increased in SNEDDS | - | [1] |

| Pioglitazone HCl | Antidiabetic | Low | Significantly Increased in SNEDDS | - | [5] |

Note: The exact fold increase can vary depending on the concentration of this compound, the presence of co-solvents, and the specific formulation (e.g., simple aqueous solution, nanoemulsion, or self-nanoemulsifying drug delivery system - SNEDDS).

Experimental Protocols

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of a surfactant. A common method for its determination is UV-Vis spectroscopy using a hydrophobic dye as a probe.

Principle: A hydrophobic dye, such as Sudan III, is insoluble in water but becomes solubilized within the hydrophobic core of the micelles as they form. This leads to a sharp increase in the absorbance of the solution at the dye's λmax, which can be plotted against the surfactant concentration to determine the CMC.

Methodology:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound (e.g., 1% w/v) in deionized water.

-

Prepare a stock solution of a hydrophobic dye (e.g., Sudan III at 0.1 mg/mL) in a suitable organic solvent (e.g., ethanol).

-

-

Sample Preparation:

-

Prepare a series of dilutions of the this compound stock solution in deionized water to obtain a range of concentrations (e.g., from 0.001% to 0.1% w/v).

-

To each dilution, add a small, constant amount of the dye stock solution (e.g., 10 µL).

-

Ensure the final concentration of the organic solvent is low enough not to significantly affect micellization.

-

-

UV-Vis Measurement:

-

Measure the absorbance of each sample at the λmax of the dye (e.g., around 500 nm for Sudan III).

-

-

Data Analysis:

-

Plot the absorbance as a function of the logarithm of the this compound concentration.

-

The CMC is determined from the intersection of the two linear portions of the graph.

-

Micelle Size Analysis by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of particles in a suspension, making it ideal for characterizing this compound micelles.

Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light that occur due to the Brownian motion of the particles. The rate of these fluctuations is related to the diffusion coefficient of the particles, which in turn is used to calculate their hydrodynamic radius via the Stokes-Einstein equation.

Methodology:

-

Sample Preparation:

-

Prepare a solution of this compound in deionized water at a concentration above its CMC (e.g., 0.1% w/v).

-

If studying a drug-loaded formulation, prepare the formulation and dilute it with deionized water to an appropriate concentration for DLS analysis.

-

Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any dust or large aggregates.

-

-

Instrument Setup:

-

Set the temperature of the DLS instrument (e.g., 25 °C).

-

Input the viscosity and refractive index of the dispersant (water) at the measurement temperature.

-

-

Measurement:

-

Pipette the filtered sample into a clean DLS cuvette.

-

Place the cuvette in the instrument and allow it to equilibrate to the set temperature.

-

Perform the DLS measurement, typically involving multiple runs for statistical accuracy.

-

-

Data Analysis:

-

The instrument's software will generate a size distribution report, providing the mean hydrodynamic diameter and the polydispersity index (PDI), which indicates the broadness of the size distribution.

-

In Vitro Drug Release Study

This experiment evaluates the rate and extent of drug release from a this compound-based formulation. The dialysis bag method is commonly used.

Principle: The drug-loaded formulation is placed in a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to diffuse out into a larger volume of release medium, while retaining the larger micelles. The concentration of the released drug in the medium is measured over time.

Methodology:

-

Preparation:

-

Prepare the drug-loaded this compound formulation.

-

Select a dialysis membrane with an appropriate MWCO (e.g., 12-14 kDa).

-

Prepare the release medium (e.g., phosphate-buffered saline, pH 7.4) and maintain it at a constant temperature (e.g., 37 °C).

-

-

Procedure:

-

Accurately measure a specific volume of the formulation and place it inside the dialysis bag.

-

Seal the dialysis bag and immerse it in a known volume of the release medium, which is continuously stirred.

-

At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a sample of the release medium.

-

Replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.

-

-

Analysis:

-

Analyze the drug concentration in the collected samples using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.

-

Calculate the cumulative percentage of drug released at each time point.

-

-

Data Presentation:

-

Plot the cumulative percentage of drug released versus time.

-

Conclusion

This compound is a highly effective solubilizing agent for a wide range of poorly water-soluble drugs, primarily through the mechanism of micellar encapsulation. Its well-characterized physicochemical properties and extensive history of use in pharmaceutical formulations make it a valuable tool for drug development professionals. The experimental protocols provided in this guide offer a framework for the characterization and evaluation of this compound-based formulations. A thorough understanding of its mechanism of action and the ability to perform these key experiments are essential for the successful development of safe and effective drug products.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Development and characterization of promising this compound-stabilized o/w nanoemulsions containing short-chain alcohols as a cosurfactant - RSC Advances (RSC Publishing) DOI:10.1039/C6RA27096D [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Polyethoxylated Castor Oil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of polyethoxylated castor oil, a nonionic surfactant crucial in various pharmaceutical formulations. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering both quantitative data and detailed experimental protocols for property determination.

Introduction to Polyethoxylated Castor Oil

Polyethoxylated castor oil is produced by the reaction of castor oil with ethylene oxide.[1] It is a complex mixture of various hydrophobic and hydrophilic components, primarily consisting of the tri-ricinoleate ester of ethoxylated glycerol.[2] The degree of ethoxylation determines the specific properties of the different grades of polyethoxylated castor oil, making it a versatile excipient used as an emulsifier, solubilizing agent, and wetting agent in oral, topical, and parenteral formulations.[3][4]

Physical and Chemical Properties

The key physical and chemical properties of various grades of polyethoxylated castor oil are summarized in the tables below. These properties are critical for formulation development, as they influence the stability, bioavailability, and overall performance of the final drug product.

Table 1: General Physicochemical Properties of Polyethoxylated Castor Oil Derivatives

| Property | Polyoxyl 35 Castor Oil (e.g., Cremophor EL) | Polyoxyl 40 Hydrogenated Castor Oil (e.g., Cremophor RH 40) |

| Appearance | Pale yellow, viscous liquid[3][5] | White, semisolid paste[3][5] |

| Molecular Weight (approx. g/mol ) | ~2500[6] | - |

| pH (of a 10% aqueous solution) | 6.0 - 8.0[6] | 6.0 - 7.0[3] |

| Density (g/cm³ at 25°C) | 1.05 - 1.06[2] | - |

| Viscosity (mPa·s at 25°C) | 600 - 850[2] | 20-40 (30% w/v aqueous solution)[3] |

| Solubility | Soluble in water, ethanol, propan-2-ol, chloroform[3][5][6] | Soluble in water and aqueous alcoholic solutions[3][5] |

Table 2: Surfactant Properties of Polyethoxylated Castor Oil Derivatives

| Property | Polyoxyl 35 Castor Oil (e.g., this compound) | Polyoxyl 40 Hydrogenated Castor Oil |

| Hydrophile-Lipophile Balance (HLB) | 12 - 14[6][7] | ~13.0[8] |

| Critical Micelle Concentration (CMC) | 0.02% w/w[9] | ~0.039%[3] |

| Saponification Value (mg KOH/g) | 60 - 75[2] | 45 - 69[10] |

| Hydroxyl Value (mg KOH/g) | 65 - 80[2] | 60 - 80[10] |

| Iodine Value (g I₂/100g) | 25 - 35[2] | Not more than 2.0[10] |

Experimental Protocols

This section provides detailed methodologies for determining the key physical and chemical properties of polyethoxylated castor oil.

Determination of Hydrophile-Lipophile Balance (HLB)

The HLB value of non-ionic surfactants like polyethoxylated castor oil can be calculated based on their chemical composition.[11] For ethoxylated esters of fatty acids, the HLB can be determined from the saponification value and the acid value of the fatty acid.[11]

Experimental Protocol (Calculation based on Saponification Value):

-

Determine the Saponification Value (S): Follow the protocol outlined in Section 3.3.

-

Determine the Acid Value (A):

-

Weigh accurately about 10 g of the fatty acid (ricinoleic acid for castor oil) into a 250 mL flask.

-

Add 50 mL of neutralized alcohol (a mixture of equal volumes of 95% ethanol and diethyl ether, neutralized with 0.1 M KOH using phenolphthalein as an indicator).

-

Warm gently if necessary to dissolve the sample.

-

Titrate the solution with standardized 0.1 M potassium hydroxide solution, shaking constantly, until a pink color that persists for 30 seconds is obtained.

-

Record the volume of KOH solution used.

-

Calculate the acid value using the formula: Acid Value (A) = (V * N * 56.1) / W Where:

-

V = volume of KOH solution in mL

-

N = normality of the KOH solution

-

W = weight of the sample in g

-

56.1 = molecular weight of KOH

-

-

-

Calculate the HLB Value:

-

Use the following formula:[11] HLB = 20 * (1 - S / A)

-

Determination of Critical Micelle Concentration (CMC)

The CMC is the concentration of a surfactant above which micelles form. It can be determined by measuring a physical property of the surfactant solution as a function of concentration. The surface tension method is commonly used.[12][13]

Experimental Protocol (Surface Tension Method):

-

Prepare a series of surfactant solutions: Prepare a range of concentrations of polyethoxylated castor oil in deionized water, spanning the expected CMC value.

-

Measure the surface tension: Use a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate method) to measure the surface tension of each solution at a constant temperature.[13]

-

Plot the data: Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).[12]

-

Determine the CMC: The plot will typically show two linear regions.[12] The CMC is the concentration at the intersection of the two lines, which corresponds to a sharp break in the curve.[12][13]

Determination of Saponification Value

The saponification value is the number of milligrams of potassium hydroxide required to saponify one gram of a fat or oil.[14][15]

Experimental Protocol (ASTM D5558-95):

-

Sample Preparation: Accurately weigh about 2 g of the polyethoxylated castor oil into a 250 mL Erlenmeyer flask.[15]

-

Saponification:

-

Titration:

-

Blank Determination: Perform a blank titration using the same procedure but without the oil sample.[16] Record the volume of HCl used (Blank titration).

-

Calculation:

-

Calculate the saponification value using the formula: Saponification Value = [(B - T) * N * 56.1] / W Where:

-

B = volume of HCl for the blank in mL

-

T = volume of HCl for the test in mL

-

N = normality of the HCl solution

-

56.1 = molecular weight of KOH

-

W = weight of the sample in g

-

-

Determination of Viscosity

The viscosity of polyethoxylated castor oil can be measured using various viscometers. The falling sphere method is suitable for viscous liquids.[17][18]

Experimental Protocol (Falling Sphere Method):

-

Apparatus Setup:

-

Measurement:

-

Calculation:

-

Calculate the terminal velocity (v) by dividing the distance by the time.

-

Calculate the viscosity (η) using Stokes' Law:[18] η = (2 * g * r² * (ρ_s - ρ_l)) / (9 * v) Where:

-

g = acceleration due to gravity

-

r = radius of the sphere

-

ρ_s = density of the sphere

-

ρ_l = density of the liquid (polyethoxylated castor oil)

-

v = terminal velocity of the sphere

-

-

Determination of Density

The density of a viscous liquid like polyethoxylated castor oil can be determined using a pycnometer or a digital density meter.[20][21]

Experimental Protocol (Pycnometer Method):

-

Calibration:

-

Clean and dry a pycnometer of known volume.

-

Weigh the empty, dry pycnometer.

-

Fill the pycnometer with deionized water of a known temperature and weigh it.

-

Calculate the exact volume of the pycnometer using the density of water at that temperature.

-

-

Sample Measurement:

-

Empty and dry the pycnometer.

-

Fill the pycnometer with the polyethoxylated castor oil sample, ensuring no air bubbles are trapped.

-

Weigh the filled pycnometer at a constant temperature.

-

-

Calculation:

-

Calculate the weight of the polyethoxylated castor oil sample by subtracting the weight of the empty pycnometer.

-

Calculate the density by dividing the weight of the sample by the volume of the pycnometer.

-

Mechanisms and Applications in Drug Delivery

Polyethoxylated castor oil is widely used in pharmaceutical formulations to enhance the solubility and bioavailability of poorly water-soluble drugs.[22][23] Its mechanism of action involves the formation of micelles that encapsulate the drug molecules and facilitate their transport across biological membranes.

Caption: Mechanism of drug delivery by polyethoxylated castor oil micelles.

Polyethoxylated castor oil-based formulations, such as this compound, have been shown to inhibit the function of efflux pumps like P-glycoprotein (P-gp) in the intestinal epithelium.[2][24][25][26] P-gp is responsible for pumping drugs out of cells, thereby reducing their absorption.[1] By inhibiting P-gp, polyethoxylated castor oil enhances the intracellular concentration and overall bioavailability of co-administered drugs.[24][25]

Experimental Workflow for Physicochemical Characterization

A systematic approach is essential for the comprehensive characterization of polyethoxylated castor oil. The following workflow outlines the key steps involved.

Caption: General workflow for physicochemical characterization.

Conclusion

Polyethoxylated castor oil is a multifaceted pharmaceutical excipient with a range of physical and chemical properties that can be tailored by adjusting the degree of ethoxylation. A thorough understanding and characterization of these properties are paramount for the successful development of stable and effective drug delivery systems. The data and protocols provided in this guide serve as a valuable resource for scientists and researchers in the pharmaceutical industry.

References

- 1. pharmaexcipients.com [pharmaexcipients.com]

- 2. researchgate.net [researchgate.net]

- 3. byjus.com [byjus.com]

- 4. Density Measurement Using Pressure Transmitters [transmittershop.com]

- 5. chem.ubbcluj.ro [chem.ubbcluj.ro]

- 6. Polymeric Micellar Systems—A Special Emphasis on “Smart” Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benefits and side effects of different vegetable oil vectors on apoptosis, oxidative stress, and P2X7 cell death receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. Practical Liposomal Formulation for Taxanes with Polyethoxylated Castor Oil and Ethanol with Complete Encapsulation Efficiency and High Loading Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hypersensitivity reaction studies of a polyethoxylated castor oil-free, liposome-based alternative paclitaxel formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pharmajournal.net [pharmajournal.net]

- 12. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 13. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 14. Aquadocs Repository [aquadocs.org]

- 15. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 16. Virtual Labs [biotech01.vlabs.ac.in]

- 17. strathaven.s-lanark.sch.uk [strathaven.s-lanark.sch.uk]

- 18. brainly.in [brainly.in]

- 19. brainly.in [brainly.in]

- 20. cdn.ncwm.com [cdn.ncwm.com]

- 21. gardco.com [gardco.com]

- 22. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 23. fpharm.uniba.sk [fpharm.uniba.sk]

- 24. Modulation of intestinal P-glycoprotein function by this compound and other surfactants by an in vitro diffusion chamber method using the isolated rat intestinal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. A new mechanism for increasing the oral bioavailability of scutellarin with this compound: Activation of MRP3 with concurrent inhibition of MRP2 and BCRP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

Critical Micelle Concentration of Cremophor EL in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical micelle concentration (CMC) of Cremophor EL in aqueous solutions. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development and formulation who utilize this non-ionic surfactant. This document summarizes key quantitative data, details common experimental protocols for CMC determination, and provides visual workflows for these methodologies.

Introduction to this compound and its Critical Micelle Concentration

This compound is a registered trademark of BASF and is chemically known as polyoxyl 35 castor oil. It is a non-ionic surfactant and solubilizing agent widely used in the pharmaceutical industry to formulate poorly water-soluble drugs for oral and intravenous administration. A key parameter governing its function as a solubilizer is its critical micelle concentration (CMC). The CMC is the concentration of a surfactant in a bulk phase at which micelles begin to form. Above the CMC, the surfactant molecules self-assemble into spherical structures called micelles, which can encapsulate hydrophobic drug molecules, thereby increasing their apparent solubility in aqueous media.

The micellization process is a critical factor in the performance of this compound as a formulation excipient. Understanding its CMC is essential for optimizing drug delivery systems, ensuring formulation stability, and predicting in vivo performance.

Quantitative Data: CMC of this compound

The critical micelle concentration of this compound in aqueous solutions has been reported in various scientific publications and technical data sheets. The values can vary slightly depending on the experimental method, temperature, and purity of the this compound used. A summary of reported CMC values is presented in the table below for easy comparison.

| Reported CMC Value | Units | Method of Determination | Reference(s) |

| ~0.02 | % (w/v or w/w) | Not always specified, often cited as a general value. | [1][2][3][4][5][6] |

| 0.009 | % (wt/vol) | Fluorescence probe (1-anilino,8-naphthalenesulfonic acid - ANS) | [7] |

Note: The term "% (w/v)" refers to weight by volume (e.g., g/100 mL), while "% (w/w)" refers to weight by weight.

The most frequently cited CMC value for this compound is approximately 0.02% . This value is often provided in technical information from manufacturers.[3]

Factors Influencing the CMC of this compound

The CMC of any surfactant, including this compound, is not an absolute value and can be influenced by several factors:

-

Temperature: For many non-ionic surfactants, an increase in temperature can lead to a decrease in the CMC. This is due to the decreased hydration of the hydrophilic polyethylene oxide chains, which favors micellization.[8]

-

Presence of Electrolytes: The addition of salts to solutions of non-ionic surfactants generally has a minimal effect on the CMC compared to ionic surfactants.[8]

-

Addition of Organic Molecules: The presence of other organic molecules, including the active pharmaceutical ingredient (API) being formulated, can influence the CMC. Depending on their nature, these molecules can be incorporated into the micelles or alter the solvent properties, thereby affecting the concentration at which micelles form.[9]

-

Purity of the Surfactant: this compound is a complex mixture of different molecules. Variations in the manufacturing process and the presence of impurities can lead to batch-to-batch variability in the CMC.

Experimental Protocols for CMC Determination

Several experimental techniques can be employed to determine the CMC of this compound. Each method relies on detecting a change in a specific physicochemical property of the solution as the surfactant concentration crosses the CMC. Below are detailed methodologies for common techniques.

Fluorescence Spectroscopy using a Hydrophobic Probe (e.g., Pyrene)

This method is based on the change in the microenvironment of a fluorescent probe as it partitions from the polar aqueous phase into the non-polar core of the micelles. Pyrene is a commonly used probe due to the sensitivity of its vibrational fine structure in the emission spectrum to the polarity of its surroundings.

Methodology:

-

Preparation of Stock Solutions:

-

Prepare a concentrated stock solution of this compound in deionized water (e.g., 1% w/v).

-

Prepare a stock solution of pyrene in a volatile organic solvent like acetone or methanol (e.g., 10⁻³ M).

-

-

Sample Preparation:

-

Prepare a series of aqueous solutions of this compound with varying concentrations, bracketing the expected CMC (e.g., from 10⁻⁵ % to 0.1% w/v), by serial dilution of the stock solution.

-

To each this compound solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration that is very low (e.g., 10⁻⁶ M) to avoid excimer formation.

-

Allow the solutions to equilibrate for a specified period (e.g., 2-4 hours) in the dark to ensure the probe is distributed between the aqueous and micellar phases. The organic solvent for pyrene should be allowed to evaporate.

-

-

Fluorescence Measurement:

-

Excite the pyrene in the solutions using a fluorometer at a fixed wavelength (typically around 335 nm).

-

Record the emission spectra (e.g., from 350 nm to 450 nm).

-

-

Data Analysis:

-

From the emission spectra, determine the intensities of the first (I₁) and third (I₃) vibronic peaks (typically around 373 nm and 384 nm, respectively).

-

Plot the ratio of the intensities (I₁/I₃) as a function of the logarithm of the this compound concentration.

-

The plot will show a sigmoidal decrease. The CMC is determined from the inflection point of this curve, often calculated as the point of maximum change in the slope.

-

Surface Tensiometry

This classical method is based on the principle that surfactant molecules accumulate at the air-water interface, leading to a decrease in surface tension. Once the interface is saturated, further addition of the surfactant leads to the formation of micelles in the bulk solution, and the surface tension remains relatively constant.

Methodology:

-

Preparation of Solutions:

-

Prepare a series of this compound solutions in deionized water with concentrations spanning a wide range around the expected CMC.

-

-

Instrument Setup and Calibration:

-

Use a surface tensiometer (e.g., employing the Du Noüy ring or Wilhelmy plate method).

-

Calibrate the instrument according to the manufacturer's instructions, typically with deionized water of a known surface tension.

-

-

Measurement:

-

Measure the surface tension of each this compound solution, starting from the lowest concentration.

-

Ensure the measuring probe (ring or plate) is thoroughly cleaned between measurements.

-

Allow sufficient time for the surface tension reading to stabilize for each solution, as the migration of surfactant molecules to the interface is a time-dependent process.

-

-

Data Analysis:

-

Plot the surface tension (γ) as a function of the logarithm of the this compound concentration.

-

The resulting plot will show a region of decreasing surface tension followed by a plateau.

-

The CMC is determined from the intersection of the two linear portions of the curve.

-

UV-Vis Spectroscopy (Dye Solubilization Method)

This technique utilizes a water-insoluble dye. Below the CMC, the dye has very low solubility in the aqueous solution. Above the CMC, the dye is solubilized in the hydrophobic core of the micelles, leading to a significant increase in its absorbance.

Methodology:

-

Preparation of Solutions:

-

Prepare a series of this compound solutions in deionized water across a range of concentrations.

-

Select a water-insoluble dye that has a strong absorbance in the UV-Vis range (e.g., Sudan Red, Orange OT).

-

-

Sample Preparation:

-

Add an excess amount of the dye to each this compound solution.

-

Agitate the solutions for an extended period (e.g., 24-48 hours) at a constant temperature to reach solubilization equilibrium.

-

After equilibration, remove the undissolved dye by filtration or centrifugation.

-

-

UV-Vis Measurement:

-

Measure the absorbance of the clear supernatant of each solution at the wavelength of maximum absorbance (λ_max) of the dye.

-

-

Data Analysis:

-

Plot the absorbance of the dye as a function of the this compound concentration.

-

The plot will show a sharp increase in absorbance at the point where micelles begin to form and solubilize the dye.

-

The CMC is determined from the concentration at which this sharp increase in absorbance begins.

-

References

- 1. 3.5. Determination of Critical Micelle Concentration [bio-protocol.org]

- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. rsc.org [rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. Critical micellization temperature determination using multi-angle dynamic light scattering | Malvern Panalytical [malvernpanalytical.com]

- 8. Micelle Characterization By Dynamic Light Scattering Bringing Viscosity Into The Equation [pharmaceuticalonline.com]

- 9. researchgate.net [researchgate.net]

The Dual-Edged Sword: A Technical Guide to the Biological Effects of Cremophor EL

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cremophor EL (CrEL), a polyoxyethylated castor oil, is a non-ionic surfactant widely employed as a pharmaceutical excipient to solubilize poorly water-soluble drugs for parenteral and oral administration. Its utility in enhancing drug solubility and bioavailability is well-established, most notably in the formulation of the chemotherapeutic agent paclitaxel. However, this compound is not an inert vehicle; it elicits a range of biological effects that can significantly impact drug safety and efficacy. This technical guide provides an in-depth analysis of the biological effects of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to inform researchers and drug development professionals.

Toxicological Profile

This compound is associated with a spectrum of adverse biological effects, ranging from acute hypersensitivity reactions to chronic neuropathies. The severity of these effects is often dose- and concentration-dependent.

Cytotoxicity

In vitro studies have demonstrated that this compound exhibits dose- and time-dependent cytotoxicity across various cell lines. Endothelial cells appear to be more sensitive to this compound than epithelial cells.[1]

| Cell Line | Concentration (mg/mL) | Exposure Time | Effect | Reference |

| Human Brain Microvascular Endothelial Cells (hCMEC/D3) | ≥ 0.1 | 24 hours | Toxic | [1] |

| Human Colon Adenocarcinoma Cells (Caco-2) | ≥ 5 | 24 hours | Toxic | [1] |

| Caco-2 | 10 - 50 | 24 hours | Seriously impaired viability and monolayer integrity | |

| Epithelial Cells | 5 | > 20 hours | Cell death |

Systemic Toxicity

Animal studies have provided insights into the systemic toxicity of this compound-containing formulations. The Maximum Tolerated Dose (MTD) and Lethal Dose 50 (LD50) are key indicators of acute toxicity.

| Formulation | Animal Model | MTD (mg/kg) | LD50 (mg/kg) | Reference |

| Paclitaxel in this compound:Ethanol | Mice | 40 | 31.3 | [2][3] |

| This compound-free paclitaxel elastic liposomal formulation | Mice | 160 | > 160 | [2][3] |

Pharmacokinetic Interactions

This compound significantly influences the pharmacokinetic properties of co-administered drugs, primarily through micellar encapsulation. This can lead to non-linear pharmacokinetics and alter drug distribution and elimination.

Pharmacokinetics of this compound

The pharmacokinetics of this compound itself are complex and dose-dependent.

| Parameter | Value | Condition | Reference |

| Clearance (Cl) | 42.8 ± 24.9 mL/h/m² | 175 mg/m² paclitaxel in 3-hour infusion | [4] |

| Clearance (Cl) | 79.7 ± 24.3 mL/h/m² | 175 mg/m² paclitaxel in 24-hour infusion | [4] |

| Clearance (Cl) | 211.8 ± 32.0 mL/h/m² | 140 mg/m² paclitaxel in 96-hour infusion | [4] |

| Volume of Central Compartment (V1) | 2.59 L | Population PK model | [5] |

| Volume of First Peripheral Compartment (V2) | 1.81 L | Population PK model | [5] |

| Volume of Second Peripheral Compartment (V3) | 1.61 L | Population PK model | [5] |

| Maximal Elimination Rate (Vmax) | 0.19 mL/h | Population PK model | [5] |

| Michaelis-Menten Constant (Km) | 0.12 mL/L | Population PK model | [5] |

Effects on Drug Pharmacokinetics

This compound's formation of micelles in aqueous solutions can entrap lipophilic drugs, altering their free concentration and consequently their volume of distribution and clearance.

| Drug | Formulation | Clearance (L/h) | Volume of Distribution (L) | Reference |

| Paclitaxel | Oral, with this compound | 127 | 409 | [6][7] |

| Paclitaxel | Oral, without this compound | 85 - 89 | 170 - 190 | [6] |

Key Biological Mechanisms and Signaling Pathways

Hypersensitivity Reactions: Complement Activation and Histamine Release

One of the most significant clinical concerns with this compound is the induction of hypersensitivity reactions, which can range from mild skin reactions to severe anaphylaxis.[8] These reactions are primarily attributed to the activation of the complement system and direct degranulation of mast cells, leading to histamine release.

Complement Activation Pathway

This compound can activate the complement system through both the classical and alternative pathways, leading to the generation of anaphylatoxins C3a and C5a.[9][10][11] These molecules induce smooth muscle contraction, increase vascular permeability, and stimulate histamine release from mast cells and basophils.

Histamine Release from Mast Cells

This compound can also directly induce histamine release from mast cells, independent of IgE-mediated allergic reactions.[12] This direct degranulation contributes to the rapid onset of hypersensitivity symptoms.

Inhibition of P-glycoprotein (P-gp)

This compound is a potent inhibitor of P-glycoprotein, an ATP-dependent efflux pump that is a key contributor to multidrug resistance in cancer cells and limits the oral bioavailability of many drugs.[13] By inhibiting P-gp, this compound can increase the intracellular concentration of P-gp substrates, potentially enhancing their therapeutic effect but also increasing their toxicity.

Inhibition of Protein Kinase C (PKC)

This compound has been shown to be a potent and selective inhibitor of Protein Kinase C (PKC) in vitro.[14] PKC is a family of enzymes involved in various cellular signaling pathways, including cell proliferation, differentiation, and apoptosis. The inhibitory action of this compound on PKC is thought to occur through its interaction with diacylglycerol (DAG), a crucial activator of PKC.[14]

Detailed Experimental Protocols

In Vitro Complement Activation Assay

This protocol describes the measurement of complement activation in human serum upon exposure to this compound, as indicated by the formation of SC5b-9 and Bb fragments.[9][10][11]

Materials:

-

Human serum from healthy donors

-

This compound solution

-

Phosphate-buffered saline (PBS)

-

EDTA

-

Bovine serum albumin (BSA)

-

Tween 20

-

Thimerosal

-

ELISA kits for SC5b-9 and Bb (e.g., Quidel)

-

Incubator at 37°C

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol).

-

In Eppendorf tubes, mix the this compound solution with human serum at a 1:5 or 1:10 volume ratio. A typical reaction would involve adding 5-10 µL of the this compound stock to 40-45 µL of serum.

-

Incubate the tubes in a shaking water bath at 37°C for 30-60 minutes.

-

Stop the reaction by adding 20 volumes of a stopping buffer (PBS containing 2 mM EDTA, 25 mg/mL BSA, 0.05% Tween 20, and 0.01% thimerosal, pH 7.4).

-

Measure the levels of SC5b-9 and Bb in the diluted serum samples using commercially available ELISA kits, following the manufacturer's instructions.

-

Include positive controls (e.g., zymosan or aggregated IgG) and negative controls (vehicle alone) in the assay.

Histamine Release Assay from Whole Blood

This protocol outlines a method to determine the amount of histamine released from basophils in heparinized whole blood upon stimulation with this compound.

Materials:

-

Heparinized whole blood from healthy donors

-

This compound solution

-

Release buffer (e.g., HEPES-buffered saline)

-

Hypotonic lysis solution

-

Histamine ELISA kit

-

Incubator at 37°C

-

Centrifuge

Procedure:

-

Prepare different concentrations of this compound in the release buffer.

-

In glass tubes, add 50 µL of heparinized whole blood.

-

Add 50 µL of the various this compound dilutions to the respective tubes. For spontaneous release (negative control), add 50 µL of release buffer. For total histamine content, lyse the cells with a hypotonic solution.

-

Incubate the tubes at 37°C for 60 minutes.

-

Stop the reaction by placing the tubes on ice and then centrifuge to pellet the cells.

-

Collect the supernatant.

-

Measure the histamine concentration in the supernatants using a histamine ELISA kit according to the manufacturer's protocol.

-

Calculate the percentage of histamine release for each condition relative to the total histamine content after subtracting the spontaneous release.

P-glycoprotein Inhibition Assay using Caco-2 Cell Monolayers

This protocol describes an in vitro method to assess the inhibitory effect of this compound on P-glycoprotein function using Caco-2 cell monolayers and a P-gp substrate like rhodamine 123.

Materials:

-

Caco-2 cells cultured on permeable supports (e.g., Transwell inserts)

-

Transport medium (e.g., Hanks' Balanced Salt Solution with HEPES)

-

Rhodamine 123 (a fluorescent P-gp substrate)

-

This compound solution

-

Verapamil (a known P-gp inhibitor, as a positive control)

-

Multi-well plate reader with fluorescence detection

Procedure:

-

Culture Caco-2 cells on permeable supports for 21-28 days to allow for differentiation and formation of a tight monolayer.

-

Wash the cell monolayers with transport medium.

-

To assess P-gp-mediated efflux, add rhodamine 123 to the basolateral (bottom) chamber and measure its transport to the apical (top) chamber over time.

-

To test for inhibition, pre-incubate the cell monolayers with different concentrations of this compound in both the apical and basolateral chambers for a specified time (e.g., 30-60 minutes).

-

After pre-incubation, add rhodamine 123 to the basolateral chamber (in the continued presence of this compound) and measure its transport to the apical chamber.

-

Measure the fluorescence of rhodamine 123 in the apical and basolateral chambers at different time points using a fluorescence plate reader.

-

Calculate the apparent permeability coefficient (Papp) for the basolateral-to-apical transport of rhodamine 123 in the presence and absence of this compound. A decrease in the efflux ratio (Papp B-A / Papp A-B) indicates P-gp inhibition.

Conclusion and Future Perspectives

This compound, while an effective solubilizing agent, possesses a complex biological profile that can lead to significant clinical challenges. Its ability to induce hypersensitivity reactions, alter drug pharmacokinetics, and interact with key cellular pathways necessitates careful consideration during drug development. The data and protocols presented in this guide are intended to provide researchers with a comprehensive understanding of these effects, aiding in the rational design of formulations and the development of safer and more effective drug delivery systems. Future research should continue to focus on developing alternative excipients and novel drug delivery technologies that can replace this compound, thereby mitigating its associated risks and improving patient outcomes.

References

- 1. Kinetic analysis of the toxicity of pharmaceutical excipients this compound and RH40 on endothelial and epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of biosafety and intracellular uptake of this compound free paclitaxel elastic liposomal formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Toxicity studies of cremophor-free paclitaxel solid dispersion formulated by a supercritical antisolvent process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A population pharmacokinetic model for this compound using nonlinear mixed-effect modeling: model building and validation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Population pharmacokinetics of orally administered paclitaxel formulated in this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Population pharmacokinetics of orally administered paclitaxel formulated in this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. academic.oup.com [academic.oup.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Complement activation by this compound as a possible contributor to hypersensitivity to paclitaxel: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Histamine release and hypotensive reactions in dogs by solubilizing agents and fatty acids: analysis of various components in this compound and development of a compound with reduced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. This compound, a widely used parenteral vehicle, is a potent inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the hydrophilic-lipophilic balance (HLB) of Cremophor EL.

An In-Depth Technical Guide to the Hydrophilic-Lipophilic Balance (HLB) of Cremophor EL

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Hydrophilic-Lipophilic Balance (HLB) of this compound, a widely used nonionic surfactant in the pharmaceutical industry. This document delves into the core principles of HLB, the specific properties of this compound, methods for HLB determination, and its intrinsic biological activities.

Introduction to this compound and its Physicochemical Properties

This compound, also known as Polyoxyl 35 castor oil, is a complex mixture of polyoxyethylated triglycerides produced by the reaction of castor oil with ethylene oxide in a 1:35 molar ratio.[1][2] Its primary components are glycerol polyethylene glycol ricinoleate, fatty acid esters of polyethylene glycol, and free polyethylene glycols and ethoxylated glycerol.[2][3] This composition imparts excellent solubilizing and emulsifying properties, making it a valuable excipient for poorly water-soluble drugs.[2][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| HLB Value | 12 - 14 | [3][5] |

| Critical Micelle Concentration (CMC) | ~0.02% (w/v) | [1][3] |

| Appearance | Pale yellow, oily liquid | [2] |

| Molecular Weight (approximate) | ~2500 g/mol | [6] |

| Density (at 25°C) | 1.05 - 1.06 g/mL | [2] |

| Viscosity (at 25°C) | 600 - 800 mPa·s | [5][7] |

| Solubility | Soluble in water, ethanol, and various organic solvents. | [2] |

The Hydrophilic-Lipophilic Balance (HLB) System

The HLB system, developed by Griffin, is a scale from 0 to 20 that indicates the relative affinity of a surfactant for water and oil.[8] Surfactants with low HLB values are more lipophilic (oil-soluble), while those with high HLB values are more hydrophilic (water-soluble).[8] The HLB value of a surfactant is crucial for formulating stable emulsions.[8]

Theoretical Calculation of HLB

Two primary methods are used for the theoretical calculation of the HLB value of non-ionic surfactants:

-

Griffin's Method: This method is based on the weight percentage of the hydrophilic portion (E) of the surfactant molecule.[8]

-

Formula: HLB = E / 5[8]

-

For polyethoxylated surfactants like this compound, 'E' represents the weight percentage of ethylene oxide.

-

-

Davies' Method: This method assigns specific group numbers to the different hydrophilic and lipophilic groups within the surfactant molecule.[8]

-

Formula: HLB = 7 + Σ(hydrophilic group numbers) - Σ(lipophilic group numbers)

-

Due to the complex and variable composition of this compound, a precise theoretical calculation of its HLB value is challenging without specific analytical data on the exact weight percentage of ethylene oxide and a comprehensive list of group contribution values for all its components.

Experimental Determination of HLB

The HLB of a complex surfactant mixture like this compound is most accurately determined experimentally. A common method involves creating a series of emulsions with a specific oil and observing their stability.

Experimental Protocol: Emulsion Series Method

This protocol outlines a method to determine the required HLB of an oil phase, which in turn can be used to experimentally verify the HLB of a surfactant blend.

Objective: To determine the optimal HLB for emulsifying a given oil phase.

Materials:

-

Oil phase to be emulsified

-

Two non-ionic surfactants with known HLB values (one high, one low, e.g., Span 80 with HLB 4.3 and Tween 80 with HLB 15.0)

-

Distilled water

-

Glass beakers and graduated cylinders

-

Homogenizer or high-shear mixer

-

Microscope or particle size analyzer

Procedure:

-

Prepare Surfactant Blends: Create a series of surfactant blends with varying HLB values by mixing the high and low HLB surfactants in different ratios. The HLB of the blend is calculated as follows: HLB_blend = (w_A * HLB_A) + (w_B * HLB_B) where w is the weight fraction and HLB is the HLB value of each surfactant (A and B).

-

Prepare Emulsions: For each surfactant blend, prepare an oil-in-water emulsion with a fixed oil-to-water ratio (e.g., 20:80) and a fixed total surfactant concentration (e.g., 5% of the oil phase). a. Heat the oil phase and the surfactant blend to 70-75°C. b. Heat the water phase separately to 70-75°C. c. Slowly add the water phase to the oil phase while homogenizing at a constant speed for a fixed time (e.g., 5 minutes). d. Allow the emulsions to cool to room temperature.

-

Evaluate Emulsion Stability: Assess the stability of each emulsion after a set period (e.g., 24 hours) by observing:

-

Creaming or Sedimentation: The formation of a concentrated layer of droplets at the top or bottom.

-

Coalescence: The merging of droplets to form larger ones.

-

Phase Separation: The complete separation of the oil and water phases.

-

-

Droplet Size Analysis: For the most stable emulsions, measure the mean droplet size using a microscope or a particle size analyzer.

-

Determine Optimal HLB: The HLB of the surfactant blend that produces the most stable emulsion (i.e., minimal creaming/separation and smallest, most uniform droplet size) corresponds to the required HLB of the oil phase.

Visualizations

Chemical Structure of this compound

This compound is a complex mixture. The following diagram represents the major component, a triglyceride of ricinoleic acid where the hydroxyl groups and the carboxyl groups are ethoxylated. The 'x', 'y', and 'z' represent the variable lengths of the polyoxyethylene chains.

Caption: Representative structure of the major component of this compound.

Experimental Workflow for HLB Determination

The following diagram illustrates the experimental workflow for determining the required HLB of an oil phase using the emulsion series method.

Caption: Experimental workflow for HLB determination.

Intrinsic Biological Activity of this compound

Contrary to earlier assumptions, this compound is not a biologically inert excipient. It exhibits intrinsic pharmacological activities that can influence cellular processes.

Inhibition of P-glycoprotein (P-gp)

P-glycoprotein is a transmembrane efflux pump that contributes to multidrug resistance in cancer cells by actively transporting a wide range of chemotherapeutic agents out of the cell. This compound has been shown to inhibit P-gp function, thereby increasing the intracellular concentration and efficacy of co-administered drugs.[9] The proposed mechanism involves the interaction of this compound with the cell membrane, altering its fluidity and the conformation of P-gp.

Caption: Mechanism of P-glycoprotein inhibition by this compound.

Induction of Ca2+-Dependent Necrosis

Studies have indicated that this compound, at clinically relevant concentrations, can promote a form of regulated cell death known as necrosis. This process appears to be dependent on an influx of extracellular calcium ions (Ca2+).[10] The exact mechanism by which this compound induces this calcium influx is still under investigation but may involve disruption of the cell membrane's integrity.

Caption: Proposed pathway of this compound-induced Ca2+-dependent necrosis.

Conclusion

The Hydrophilic-Lipophilic Balance is a critical parameter for the effective formulation of emulsions using this compound. With an HLB value in the range of 12-14, it is well-suited for creating oil-in-water emulsions and solubilizing hydrophobic active pharmaceutical ingredients. While theoretical calculations can provide an estimate of its HLB, experimental determination through emulsion stability studies remains the most accurate approach. Furthermore, researchers and drug development professionals must consider the intrinsic biological activities of this compound, including its effects on P-glycoprotein and cell viability, during the formulation and development of drug delivery systems. A thorough understanding of these properties is essential for optimizing drug efficacy and ensuring patient safety.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. phexcom.com [phexcom.com]

- 5. scribd.com [scribd.com]

- 6. This compound | polyethoxylated surfactant | CAS# 61791-12-6 | InvivoChem [invivochem.com]

- 7. chembk.com [chembk.com]

- 8. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 9. Interaction of Commonly Used Oral Molecular Excipients with P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound, a non-ionic surfactant, promotes Ca(2+)-dependent process of cell death in rat thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Is Cremophor EL a Biologically Inert Vehicle? A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cremophor EL (CrEL), a polyoxyethylated castor oil, has been extensively used as a non-ionic surfactant to solubilize poorly water-soluble drugs for intravenous administration. For decades, it was largely considered a biologically inert vehicle. However, accumulating evidence has definitively demonstrated that CrEL is, in fact, biologically active, eliciting a range of physiological and pharmacological responses. These activities include severe hypersensitivity reactions, modulation of drug pharmacokinetics through interaction with metabolic enzymes and drug transporters, and significant effects on lipid metabolism. This guide provides an in-depth examination of the biological effects of this compound, presenting key data, experimental methodologies, and the underlying mechanistic pathways to inform its consideration in drug development and formulation.

Biological Incompatibility: Key Activities and Toxicities

Contrary to the ideal of an inert excipient, this compound actively interacts with multiple biological systems. Its use is associated with a distinct profile of adverse effects and drug interactions that must be carefully managed.

Hypersensitivity Reactions (HSRs)

One of the most significant toxicities associated with CrEL-formulated drugs is the induction of hypersensitivity reactions, which can range from mild skin reactions to life-threatening anaphylaxis. The mechanism is not fully understood but is thought to be independent of IgE and instead involves the activation of the complement system. CrEL can trigger the alternative pathway of the complement cascade, leading to the production of anaphylatoxins C3a and C5a. These molecules, in turn, stimulate the degranulation of mast cells and basophils, causing the release of histamine and other vasoactive mediators responsible for the clinical symptoms of anaphylaxis.

Effects on Lipoprotein Profiles

Intravenous administration of this compound significantly alters the plasma lipid profile. It can induce hyperlipidemia by modifying the structure of endogenous lipoproteins. CrEL can remove core lipids from circulating chylomicrons and very-low-density lipoproteins (VLDL), leading to an accumulation of abnormal, triglyceride-rich lipoprotein remnants. This interaction also promotes the transfer of lipids and apolipoproteins between lipoprotein particles.

Modulation of Drug Pharmacokinetics

This compound is a potent modulator of drug distribution and metabolism. It can form micelles that entrap drug molecules, thereby altering their availability to metabolic enzymes and transporters. This can significantly impact the drug's volume of distribution and clearance.

Furthermore, CrEL directly inhibits key proteins involved in drug disposition:

-

P-glycoprotein (P-gp): CrEL is a known inhibitor of the P-gp efflux pump, a transporter responsible for pumping xenobiotics out of cells. Inhibition of P-gp can increase the intracellular concentration of co-administered drugs, potentially enhancing their efficacy but also increasing their toxicity.

-

Cytochrome P450 (CYP) Enzymes: CrEL has been shown to inhibit the activity of several CYP450 enzymes, particularly CYP3A4, which is responsible for the metabolism of a vast number of drugs. This inhibition can decrease the metabolic clearance of co-administered drugs, leading to higher plasma concentrations and an increased risk of adverse effects.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies investigating the biological effects of this compound.

Table 1: Reported Incidence of Hypersensitivity Reactions (HSRs) with CrEL-Formulated Drugs

| Drug (Active Ingredient) | Incidence of Severe HSRs (Grade 3/4) | Patient Cohort | Citation |

| Paclitaxel | 2-4% (with premedication) | Cancer Patients | |

| Docetaxel (original formulation) | ~2% | Cancer Patients | |

| Teniposide | 5-10% | Pediatric Cancer Patients | |

| Ixabepilone | <1% | Metastatic Breast Cancer Patients |

Table 2: Illustrative Effects of this compound on Plasma Lipid Levels in Preclinical Models

| Animal Model | CrEL Dose | Change in Triglycerides | Change in Cholesterol | Citation |

| Rats | 1 mL (i.v.) | ~20-fold increase | ~3-fold increase | |

| Dogs | 0.5-1.0 mL/kg | Significant transient hypertriglyceridemia | Moderate increase | |

| Mice | 400 mg/kg (i.p.) | Marked elevation | Significant elevation |

Table 3: Impact of this compound on Pharmacokinetic Parameters of Co-administered Drugs

| Drug | Animal Model | Key Pharmacokinetic Change with CrEL | Mechanism | Citation |

| Paclitaxel | Mice | 3-fold increase in brain penetration | P-gp Inhibition | |

| Doxorubicin | Rats | 50% decrease in biliary clearance | P-gp Inhibition | |

| Saquinavir | Rats | 2.5-fold increase in oral bioavailability | CYP3A4/P-gp Inhibition |

Key Experimental Protocols

Understanding the methodologies used to characterize CrEL's activity is crucial for interpreting the data.

Protocol: Assessment of Complement Activation via CH50 Assay

Objective: To determine if this compound activates the complement system in human serum.

Methodology:

-

Serum Preparation: Obtain fresh human blood from healthy volunteers and separate the serum by centrifugation.

-

Incubation: Incubate pooled normal human serum with various concentrations of this compound (e.g., 0.1, 1, 10 mg/mL) or a vehicle control (saline) for 60 minutes at 37°C. A positive control, such as zymosan, is included.

-

Sensitization of Sheep Erythrocytes: Sheep red blood cells (SRBCs) are washed and then sensitized by incubation with a sub-agglutinating dilution of anti-SRBC antibody (hemolysin).

-

Hemolytic Assay: The CrEL-treated serum samples are serially diluted. The sensitized SRBCs are then added to each dilution and incubated for 60 minutes at 37°C.

-

Quantification: The plate is centrifuged, and the degree of hemolysis in the supernatant is measured spectrophotometrically by reading the absorbance of released hemoglobin at 541 nm.

-

Data Analysis: The CH50 unit is defined as the reciprocal of the serum dilution that causes 50% lysis of the sensitized SRBCs. A significant decrease in the CH50 value in the presence of CrEL indicates complement consumption/activation.

Protocol: In Vitro P-glycoprotein (P-gp) Inhibition Assay using Calcein-AM

Objective: To evaluate the P-gp inhibitory potential of this compound in a cell-based assay.

Methodology:

-

Cell Culture: Culture a P-gp overexpressing cell line (e.g., MDCK-MDR1 or KB-V1) to confluence in 96-well plates.

-

Compound Incubation: Pre-incubate the cells with various concentrations of this compound or a known P-gp inhibitor (e.g., verapamil) for 30-60 minutes at 37°C.

-

Substrate Addition: Add the fluorescent P-gp substrate Calcein-AM to all wells. Calcein-AM is a non-fluorescent, cell-permeable dye that is actively extruded by P-gp.

-

Hydrolysis: Inside the cell, Calcein-AM is hydrolyzed by intracellular esterases into the highly fluorescent calcein. Calcein itself is not a P-gp substrate and is retained by cells with intact membranes.

-

Fluorescence Measurement: After an incubation period (e.g., 60 minutes), measure the intracellular fluorescence using a fluorescence plate reader (Excitation ~485 nm, Emission ~530 nm).

-

Data Analysis: An increase in intracellular fluorescence in the presence of this compound indicates that the efflux of Calcein-AM by P-gp has been inhibited, leading to greater accumulation of fluorescent calcein.

Mechanistic Pathways and Workflows

Visualizing the complex interactions of this compound is essential for a complete understanding.

Caption: Figure 1: Simplified pathway of complement activation by this compound leading to histamine release.

Caption: Figure 2: Experimental workflow for assessing P-glycoprotein inhibition by this compound.

Caption: Figure 3: Consequences of this compound's biological activity on the drug development process.

Conclusion and Recommendations

The evidence is unequivocal: this compound is not a biologically inert vehicle. Its capacity to induce severe hypersensitivity reactions, alter lipid metabolism, and significantly modify the pharmacokinetics of co-administered drugs through the inhibition of P-gp and CYP enzymes complicates drug development and poses clinical risks. While its powerful solubilizing properties have been invaluable for many critical drugs, particularly in oncology, its use necessitates a thorough risk-benefit analysis.

For drug development professionals, it is imperative to:

-

Characterize Interactions Early: The potential for a new chemical entity (NCE) to be affected by CrEL should be investigated during preclinical development.

-

Consider Alternative Formulations: Whenever feasible, alternative and more inert solubilization technologies (e.g., albumin-bound nanoparticles, liposomes, cyclodextrins) should be explored to mitigate the risks associated with CrEL.

-

Implement Clinical Safeguards: If a CrEL formulation is advanced, clinical protocols must include appropriate premedication regimens and vigilant monitoring for hypersensitivity reactions.

The historical view of excipients as inactive ingredients is outdated. The case of this compound serves as a critical reminder that every component of a formulation can have a profound impact on safety and efficacy.

In Vitro Interaction of Cremophor EL with Cell Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cremophor EL (CrEL), a polyoxyethylated castor oil, is a non-ionic surfactant widely used as a solubilizing agent and vehicle for poorly water-soluble drugs, most notably the anticancer agent paclitaxel. Despite its utility in pharmaceutical formulations, CrEL is not an inert excipient. It exhibits a range of biological activities, primarily through its interaction with cellular membranes. These interactions can significantly impact cellular function, leading to alterations in membrane fluidity, inhibition of membrane transport proteins, and ultimately, cytotoxicity. This technical guide provides an in-depth overview of the in vitro interactions of this compound with cell membranes, focusing on its mechanisms of action, the experimental protocols to assess these interactions, and the resulting cellular consequences.

Mechanisms of this compound-Cell Membrane Interaction

The primary interface for this compound's biological activity is the cell membrane. Its amphiphilic nature allows it to readily interact with the lipid bilayer and associated proteins, leading to several key effects:

-

Alteration of Membrane Fluidity: CrEL can insert into the lipid bilayer, disrupting the ordered packing of phospholipids. This increases membrane fluidity, which can, in turn, affect the function of embedded membrane proteins and alter the permeability of the membrane.

-

Inhibition of P-glycoprotein (P-gp): One of the most significant effects of CrEL is its ability to inhibit the P-glycoprotein efflux pump. P-gp is a key contributor to multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutic agents out of the cell. CrEL has been shown to non-competitively inhibit P-gp, thereby increasing the intracellular concentration and efficacy of P-gp substrate drugs.[1][2][3]

-

Induction of Cytotoxicity: At higher concentrations, this compound is cytotoxic to various cell types. This toxicity is mediated through multiple mechanisms, including membrane disruption, induction of oxidative stress, and the triggering of specific cell death pathways.

Quantitative Data on In Vitro Effects of this compound

The following tables summarize quantitative data on the in vitro effects of this compound from various studies. It is important to note that the specific values can vary depending on the cell line, experimental conditions, and assay used.

Table 1: P-glycoprotein Inhibition by this compound

| Cell Line | Assay Method | Substrate | IC50 Value (µM) | Reference |

| MDCK-MDR1 | Digoxin Accumulation Assay | Digoxin | 11.92 | [4] |

Table 2: Cytotoxicity of this compound in Various Cell Lines

| Cell Line | Assay Method | Exposure Time | Cytotoxic Concentration | Reference |

| hCMEC/D3 (endothelial) | Real-time cell sensing, LDH, MTT | 2-3 hours | Damage observed at ≥ 0.1 mg/mL (cell death after 12h) | [5] |

| Caco-2 (epithelial) | Real-time cell sensing, LDH, MTT | 2-3 hours | Damage observed at ≥ 5 mg/mL (cell death after 12h) | [5] |

| Rat Thymocytes | Flow Cytometry | 2 hours | Decreased viability at 300 µg/mL | [6] |

| A549 | MTT Assay | Not specified | Tolerable concentration up to 50 µg/mL (in 1:1 with ethanol) | [5] |

| EAC (Ehrlich ascites carcinoma) | Not specified | Not specified | Potentiated doxorubicin cytotoxicity at 1 µg/mL | [7] |

Signaling Pathways Affected by this compound

The interaction of this compound with the cell membrane can trigger intracellular signaling cascades, leading to various cellular responses, including cell death.

Calcium-Dependent Necrosis

A key mechanism of this compound-induced cytotoxicity involves the disruption of intracellular calcium homeostasis. Studies have shown that CrEL can promote a Ca2+-dependent necrotic cell death pathway.[8][9] This is likely initiated by membrane damage, leading to an influx of extracellular calcium or the release of calcium from intracellular stores. The elevated intracellular calcium can activate various downstream effectors, such as calpains and other degradative enzymes, leading to loss of membrane integrity and necrotic cell death.

Caption: this compound-induced Ca2+-dependent necrosis pathway.

MEK-ERK Signaling Pathway

Some evidence suggests that this compound may influence the MEK-ERK signaling pathway, which is crucial for cell proliferation, differentiation, and survival. However, the direct effects of CrEL on this pathway are not well-established and are often confounded by its use as a vehicle for drugs that do target this pathway. Further research is needed to elucidate the specific interactions of this compound with components of the MEK-ERK cascade.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays to study the interaction of this compound with cell membranes.

P-glycoprotein Inhibition Assay (Caco-2 Permeability Assay)

This assay assesses the ability of this compound to inhibit the efflux of a known P-gp substrate across a Caco-2 cell monolayer, a widely used in vitro model of the intestinal epithelium.

Materials:

-

Caco-2 cells

-

Transwell® inserts (e.g., 24-well format)

-

Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

-

Hanks' Balanced Salt Solution (HBSS) with HEPES

-

P-gp substrate (e.g., Digoxin, Rhodamine 123)

-

This compound

-

Positive control P-gp inhibitor (e.g., Verapamil)

-

Scintillation counter or fluorescence plate reader

-

TEER meter

Procedure:

-

Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density.

-

Cell Culture: Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.

-

Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. TEER values should be stable and within the laboratory's established range.

-

Permeability Experiment:

-

Wash the Caco-2 monolayers with pre-warmed HBSS.

-

Apical to Basolateral (A-B) Transport: Add the P-gp substrate with and without different concentrations of this compound (or the positive control) to the apical chamber. Add fresh HBSS to the basolateral chamber.

-

Basolateral to Apical (B-A) Transport: Add the P-gp substrate with and without different concentrations of this compound to the basolateral chamber. Add fresh HBSS to the apical chamber.

-

Incubate the plates at 37°C with gentle shaking.

-

At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh HBSS.

-

-

Sample Analysis: Quantify the concentration of the P-gp substrate in the collected samples using a suitable method (e.g., liquid scintillation counting for radiolabeled substrates, fluorescence spectroscopy for fluorescent substrates).

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

-

Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). A decrease in the efflux ratio in the presence of this compound indicates P-gp inhibition.

-

Caption: Experimental workflow for Caco-2 permeability assay.

Cytotoxicity Assay (LDH Release Assay)

This assay measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged membranes, providing an indicator of cytotoxicity.

Materials:

-

Target cell line

-

96-well cell culture plates

-

Cell culture medium

-

This compound

-

LDH assay kit (containing substrate, cofactor, and dye solutions)

-

Lysis buffer (for maximum LDH release control)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight.

-

Treatment: Treat the cells with various concentrations of this compound. Include untreated cells as a negative control and cells treated with lysis buffer as a positive control for maximum LDH release.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48 hours).

-

Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant from each well.

-

LDH Reaction: Add the LDH reaction mixture from the kit to the supernatant in a new 96-well plate.

-

Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (usually 30 minutes).

-

Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Absorbance of treated sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100

Caption: Experimental workflow for LDH cytotoxicity assay.

Membrane Fluidity Assay (Fluorescence Polarization)

This assay measures changes in membrane fluidity by monitoring the rotational mobility of a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), embedded in the cell membrane.

Materials:

-

Target cell suspension

-

Fluorescent probe (e.g., DPH or TMA-DPH)

-

This compound

-

Fluorometer with polarization filters

-

Black 96-well plates

Procedure:

-

Cell Preparation: Harvest cells and resuspend them in a suitable buffer (e.g., PBS) at a known concentration.

-

Probe Labeling: Incubate the cell suspension with the fluorescent probe (e.g., 1 µM DPH) at 37°C for a specified time (e.g., 30 minutes) to allow the probe to incorporate into the cell membranes.

-

Treatment: Add different concentrations of this compound to the labeled cell suspension in a black 96-well plate.

-

Fluorescence Polarization Measurement:

-

Place the plate in a fluorometer equipped with polarizers.

-

Excite the sample with vertically polarized light at the appropriate wavelength for the probe (e.g., ~360 nm for DPH).

-

Measure the fluorescence emission intensity parallel (I_parallel) and perpendicular (I_perpendicular) to the excitation light plane (e.g., at ~450 nm for DPH).

-

-

Data Analysis:

-

Calculate the fluorescence polarization (P) using the formula: P = (I_parallel - G * I_perpendicular) / (I_parallel + G * I_perpendicular) where G is the grating factor of the instrument.

-

A decrease in the polarization value indicates an increase in membrane fluidity.

-

Caption: Experimental workflow for membrane fluidity assay.

Conclusion

This compound is a biologically active excipient that interacts with cell membranes, leading to a variety of in vitro effects, including altered membrane fluidity, inhibition of P-glycoprotein, and cytotoxicity. For researchers and drug development professionals, a thorough understanding of these interactions is crucial for the accurate interpretation of in vitro data and for the development of safe and effective drug formulations. The experimental protocols provided in this guide offer a framework for investigating the multifaceted interactions of this compound with cell membranes. Future research should focus on further elucidating the specific molecular targets and signaling pathways affected by this widely used pharmaceutical excipient.

References

- 1. DPH Probe Method for Liposome-Membrane Fluidity Determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Modulation of intestinal P-glycoprotein function by this compound and other surfactants by an in vitro diffusion chamber method using the isolated rat intestinal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound reversed multidrug resistance in vitro but not in tumor-bearing mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bmglabtech.com [bmglabtech.com]

- 5. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Synergistic effects of a this compound drug delivery system and its U0126 cargo in an ex vivo model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorescence Polarization (FP) Assay for Measuring Staphylococcus aureus Membrane Fluidity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound, a non-ionic surfactant, promotes Ca(2+)-dependent process of cell death in rat thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Preparation of Cremophor® EL Solutions for In Vivo Animal Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cremophor® EL (CrEL), a polyoxyethylated castor oil, is a non-ionic surfactant widely used as a solubilizing agent and emulsifier in pharmaceutical formulations.[1] It is particularly valuable for dissolving poorly water-soluble drugs for in vivo administration in animal studies.[1] However, CrEL is not an inert vehicle and can exhibit a range of biological effects, including hypersensitivity reactions and alterations in drug pharmacokinetics.[2] Therefore, careful preparation and consideration of the formulation are crucial for the successful and reproducible execution of in vivo studies. These application notes provide detailed protocols and essential information for the preparation of Cremophor® EL solutions.

Key Considerations Before Formulation

-

Toxicity and Adverse Effects: Cremophor® EL has been associated with adverse effects such as anaphylactoid hypersensitivity reactions, hyperlipidemia, erythrocyte aggregation, and peripheral neuropathy.[2] In rats, a No-Observed-Adverse-Effect Level (NOAEL) for intravenous administration of a purified grade of Cremophor EL (CrELP) was determined to be 375 mg/kg.[3] Higher doses led to clinical signs of distress and mortality.[3]

-